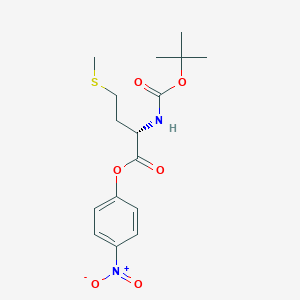![molecular formula C16H32N2O4 B558334 (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid CAS No. 82252-39-9](/img/structure/B558334.png)
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-leu-®-val-OH: is a compound that belongs to the class of protected amino acids. It is a derivative of leucine and valine, where the amino group of leucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted reactions at the amino group during the formation of peptide bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-leu-®-val-OH typically involves the protection of the amino group of leucine with a Boc group, followed by coupling with valine. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction with valine can be facilitated using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: Industrial production of Boc-leu-®-val-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Boc-leu-®-val-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The compound can undergo substitution reactions at the carboxyl group, forming esters or amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: Reagents like DCC, EDC, and DMAP are used for coupling reactions.
Substitution: Alcohols or amines can be used for esterification or amidation reactions, respectively.
Major Products Formed:
Deprotection: Leu-®-val-OH
Coupling: Peptides with extended chains
Substitution: Esters or amides of Boc-leu-®-val-OH
科学的研究の応用
Chemistry: Boc-leu-®-val-OH is widely used in peptide synthesis as a building block. It helps in the stepwise construction of peptides by protecting the amino group of leucine, allowing selective reactions at other functional groups.
Biology: In biological research, Boc-leu-®-val-OH is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound in the development of peptide-based inhibitors and drugs.
Medicine: The compound is used in the synthesis of peptide-based therapeutics. It helps in the development of drugs that target specific proteins or enzymes, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, Boc-leu-®-val-OH is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic peptides and peptide-based materials.
作用機序
The mechanism of action of Boc-leu-®-val-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of leucine, preventing unwanted side reactions during peptide bond formation. This allows for the selective coupling of the carboxyl group of valine with other amino acids or peptides. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Boc-leu-OH: A protected form of leucine.
Boc-val-OH: A protected form of valine.
Boc-ala-OH: A protected form of alanine.
Uniqueness: Boc-leu-®-val-OH is unique due to the presence of both leucine and valine residues, making it a valuable building block in the synthesis of peptides with specific sequences. The combination of these two amino acids provides unique properties to the resulting peptides, such as increased hydrophobicity and stability.
特性
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20)/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQZRCXIDDSAME-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)









